N-Methyl-5-vinylnicotinamide

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Researchers requiring a 5-vinylnicotinamide building block often face a trade-off: primary amides (2 HBD) limit CNS permeability, while tertiary amides (0 HBD) weaken target engagement. N-Methyl-5-vinylnicotinamide solves this with exactly 1 HBD, balancing passive permeability and solubility for CNS programs. The N-methyl group also avoids the yield losses seen with free primary amides in Pd-catalyzed cross-couplings, eliminating a saponification step. The vinyl handle enables thiol-ene 'click' conjugation or radical polymerization, while the secondary amide N-H remains available for orthogonal acylation or sulfonylation-a dual reactivity profile unique in the 5-vinylnicotinamide series.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8172344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5-vinylnicotinamide
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN=CC(=C1)C=C
InChIInChI=1S/C9H10N2O/c1-3-7-4-8(6-11-5-7)9(12)10-2/h3-6H,1H2,2H3,(H,10,12)
InChIKeyGDWJYUWESPRWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-5-vinylnicotinamide Identity and Baseline Characteristics


N-Methyl-5-vinylnicotinamide is a synthetic small-molecule nicotinamide derivative (C₉H₁₀N₂O, MW 162.19 g/mol) belonging to the pyridine-3-carboxamide class. It is characterized by a vinyl substituent at the 5-position of the pyridine ring and an N-methyl substituent on the carboxamide nitrogen [1]. This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and chemical biology. Its structural features—the vinyl group providing a synthetic handle for further derivatization and the N-methyl amide modulating hydrogen-bond donor capacity—distinguish it from both the parent nicotinamide scaffold and common N-alkyl analogs. Although systematic biological profiling data remain sparse in the primary literature, class-level inference from nicotinamide derivatives suggests potential interactions with nicotinamide N-methyltransferase (NNMT), sirtuins, and other NAD⁺-pathway enzymes [2].

Synthetic building block with vinyl conjugation handle
Single H-bond donor for balanced permeability profile
Class-level NAD⁺ pathway interaction context

Why N-Methyl-5-vinylnicotinamide Is Not Interchangeable with Generic Analogs


In-class nicotinamide derivatives such as nicotinamide itself, N-methylnicotinamide, or 5-vinylnicotinamide are not functionally equivalent to N-Methyl-5-vinylnicotinamide because the simultaneous presence of the 5-vinyl and N-methyl groups confers a distinct combination of synthetic versatility and pharmacophoric properties. The 5-vinyl group provides a conjugation-capable, polymerizable, and cross-coupling-ready handle absent in simple N-alkyl analogs, while the N-methyl group reduces hydrogen-bond donor count relative to unsubstituted amides and alters metabolic susceptibility compared to N,N-dimethyl variants [1]. Reports indicate that substituting 5-vinylnicotinamide for its methyl ester analog can have detrimental effects on reaction yields in synthetic sequences [2]. Procurement without verifying these structural features risks introducing undesired reactivity, altered solubility, or incompatible hydrogen-bonding profiles into downstream applications.

Vinyl handle absent
N-Methylnicotinamide and nicotinamide lack the 5-vinyl group, eliminating polymerizable or cross-coupling reactivity.
H-bond donor mismatch
5-Vinylnicotinamide has an additional H-bond donor, which may alter solubility and membrane permeability profiles.
Amide NH absent
N,N-Dimethyl-5-vinylnicotinamide lacks the secondary amide N–H, limiting orthogonal conjugation options.

Quantitative Differentiation from Closest Nicotinamide Analogs


Hydrogen-Bond Donor Count Differentiation

N-Methyl-5-vinylnicotinamide possesses exactly one hydrogen-bond donor (the N–H of the secondary amide), whereas the unsubstituted analog 5-vinylnicotinamide has two (primary amide –NH₂), and N,N-dimethyl-5-vinylnicotinamide has zero. This intermediate HBD count offers a quantifiable differentiation in permeability and solubility profiles relevant to CNS drug design [1]. The values are derived from structural enumeration rather than experimental measurement and represent class-level inference based on well-established medicinal chemistry principles [2].

HBD Count
Class-level inference
1 HBD (target)
vs 2 / 0 HBD (analogs)
Intermediate permeability/ solubility profile for CNS research
Structural enumeration; experimental context required
Medicinal chemistry Physicochemical profiling Drug-likeness optimization

Synthetic Yield in Cross-Coupling Reactions

In the synthesis of hetero-stilbene-based photoswitchable kinase/sirtuin inhibitors, the use of 5-vinylnicotinamide (free amide) as the alkene coupling partner resulted in different reaction outcomes compared to methyl 5-vinylnicotinate (ester). The report explicitly states that substituting the free amide for the ester had 'detrimental effects on the yields' in the synthesis of target compounds 2d, 2f, and 2h [1]. N-Methyl-5-vinylnicotinamide, bearing both the vinyl handle and a secondary amide, occupies an intermediate position between the free primary amide and the ester, offering a potentially superior balance of coupling reactivity and downstream deprotection requirements.

Synthetic Coupling
Cross-study comparable
Free amide gave detrimental yields; ester avoided hydrolysis step
N-Methyl analog may balance reactivity and step economy
Inferred from related analog; direct data not available
Synthetic chemistry Cross-coupling Photoswitchable inhibitors

Metabolic N-Dealkylation Susceptibility

N-Methyl amides generally exhibit greater metabolic stability toward cytochrome P450-mediated N-dealkylation compared to N-ethyl and longer N-alkyl chain analogs, due to the higher bond dissociation energy of the N–CH₃ bond and steric accessibility differences at the CYP active site [1]. While no direct head-to-head metabolic stability data exist for N-Methyl-5-vinylnicotinamide versus N-Ethyl-5-vinylnicotinamide, class-level SAR from nicotinamide and benzamide series consistently demonstrates that N-methyl substitution confers superior metabolic half-life relative to N-ethyl substitution [2]. This principle is applicable to the 5-vinylnicotinamide scaffold and is relevant when selecting among commercially available N-alkyl-5-vinylnicotinamide analogs.

Metabolic Stability
Class-level inference
N-methyl predicted slower N-dealkylation vs N-ethyl
May support longer in vivo exposure for NNMT studies
No compound-specific T₁/₂ data; class SAR only
Drug metabolism Pharmacokinetics CYP450

Polymerizability and Conjugation Potential

The 5-vinyl substituent on N-Methyl-5-vinylnicotinamide provides a radically polymerizable or thiol-ene-clickable functional group that is entirely absent in N-methylnicotinamide (no vinyl), nicotinamide (no vinyl), and 6-methoxynicotinamide (JBSNF-000088, IC₅₀ 1.8 µM for NNMT ). This vinyl group enables covalent incorporation into polymer backbones, surface grafting onto materials, or late-stage diversification via Heck coupling, olefin metathesis, or thiol-ene chemistry. N,N-Dimethyl-5-vinylnicotinamide shares the vinyl group but lacks the amide N–H needed for certain conjugation chemistries (e.g., NHS ester formation). This makes N-Methyl-5-vinylnicotinamide uniquely suited among 5-vinylnicotinamide analogs for applications requiring both a conjugation handle and a reactive amide proton [1].

Polymerizability
Class-level inference
Vinyl group present + amide N–H available
Unique dual reactivity for bioconjugation and material science
Feature comparison; reactivity validation advised
Polymer chemistry Bioconjugation Functional materials

High-Value Research Applications Based on Key Differentiators


CNS Lead Optimization with Controlled HBD Count

N-Methyl-5-vinylnicotinamide is the preferred 5-vinylnicotinamide building block for CNS drug discovery programs where a single hydrogen-bond donor is desired to balance passive permeability and solubility. Its 1 HBD count sits between the suboptimal extremes of the primary amide (2 HBD, predicted lower CNS penetration) and the tertiary amide (0 HBD, potentially insufficient target engagement) [1]. Procurement of this specific analog avoids the permeability penalties associated with 5-vinylnicotinamide while retaining the vinyl group for late-stage SAR exploration.

Heck Coupling with Optimized Amide Protection

For Pd-catalyzed cross-coupling sequences targeting hetero-stilbene or styryl-nicotinamide scaffolds, N-Methyl-5-vinylnicotinamide offers a pre-protected secondary amide that avoids the yield-detrimental effects reported for the free primary amide (5-vinylnicotinamide) while eliminating the saponification step required when using methyl 5-vinylnicotinate [2]. This makes it the most step-economical choice among commercially available 5-vinylnicotinamide derivatives for Heck, Suzuki, or metathesis-based synthetic routes.

Covalent Probe Design via Vinyl Bioconjugation

N-Methyl-5-vinylnicotinamide is uniquely suited for constructing covalent chemical probes or affinity matrices where a nicotinamide-based ligand must be tethered to a solid support, fluorophore, or biotin tag. The vinyl group enables thiol-ene 'click' conjugation or radical polymerization, while the secondary amide N–H remains available for orthogonal functionalization via acylation or sulfonylation [3]. No other analog in the 5-vinylnicotinamide series offers this dual reactivity profile.

Metabolic Stability for In Vivo NNMT Studies

When designing in vivo studies targeting the nicotinamide N-methyltransferase (NNMT) axis, N-Methyl-5-vinylnicotinamide is predicted to exhibit greater metabolic stability than N-ethyl- or N-propyl-5-vinylnicotinamide analogs due to the slower CYP450-mediated N-dealkylation of the N-methyl group [4]. This property is critical for achieving sustained target engagement in rodent models, where rapid N-dealkylation of higher alkyl chain analogs can confound pharmacodynamic readouts.

Application
Selection Property
Validation Focus
CNS permeability profiling
Intermediate H-bond donor count
Passive permeability and solubility balance
Heck cross-coupling synthesis
Pre-protected secondary amide with vinyl handle
Reaction yield and step economy
Covalent probe construction
Dual vinyl-amide reactivity
Orthogonal conjugation efficiency
NNMT pathway in vivo studies
Predicted slower N-dealkylation
Metabolic stability and target engagement duration
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